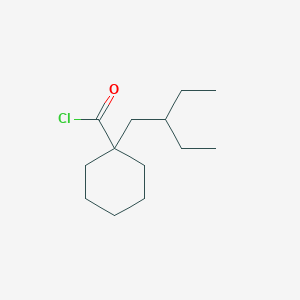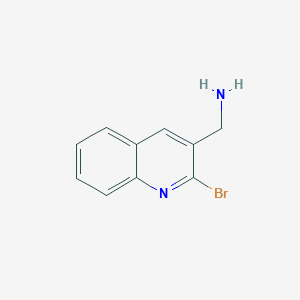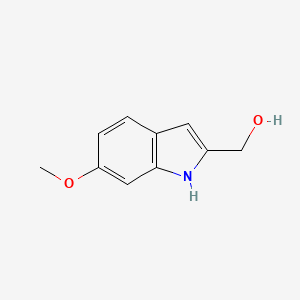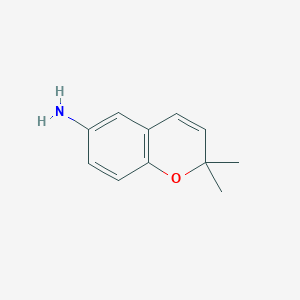
2,2-Dimethyl-2H-chromen-6-amine
概要
説明
2,2-Dimethyl-2H-chromen-6-amine (2,2-DMC) is a synthetic organic compound that has been used in scientific research for its potential applications in a variety of fields. 2,2-DMC is a member of the chromene family and is an important intermediate for the synthesis of other chromene compounds. It is a colorless solid with a molecular weight of 164.19 g/mol. It has a melting point of 91-93 °C and is soluble in ethanol, methanol, and chloroform. The structure of 2,2-DMC consists of a six-membered ring with two methyl groups attached to the ring.
科学的研究の応用
Synthesis of Methyl Substituted Chromanol
Methylation of chroman derivatives, including 2,2-dimethyl-2H-chromen-6-amine, has been studied for its potential in producing vitamin K analogues. The process involves a Mannich reaction followed by hydrogenative cleavage, showcasing the compound's utility in synthetic organic chemistry and potential applications in pharmaceuticals (Maruyama, Tobimatsu, & Naruta, 1979).
Catalytic Epoxidation of Alkenes
2,2-Dimethyl-2H-chromen-6-amine derivatives have been utilized in the enantioselective epoxidation of nonfunctionalized alkenes, demonstrating high conversions and chiral induction. This application underscores the compound's relevance in asymmetric synthesis, contributing to the development of enantiomerically pure epoxides critical in drug synthesis and fine chemical production (Kureshy et al., 2002).
Chemical Reactions and Interactions
Reaction with Amines
The interaction of 2,2-dimethyl-2H-chromen-6-amine with various amines leads to the formation of novel cyclic phosphonic analogues. This highlights the compound's reactivity and potential for generating new chemical entities, which could be explored further for various applications, including medicinal chemistry and material science (Budzisz Elż & Pastuszko Slawomir, 1999).
Antimicrobial Properties
Certain derivatives of 2,2-dimethyl-2H-chromen-6-amine have been synthesized and evaluated for their antimicrobial activities, showcasing the potential of this scaffold in developing new antimicrobial agents. The exploration of these derivatives opens avenues for the creation of novel therapeutics to combat microbial resistance (Rai et al., 2010).
特性
IUPAC Name |
2,2-dimethylchromen-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11/h3-7H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJNLKVSQVLBFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435238 | |
| Record name | 6-amino-2,2-dimethylchromene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-2H-chromen-6-amine | |
CAS RN |
135082-85-8 | |
| Record name | 6-amino-2,2-dimethylchromene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

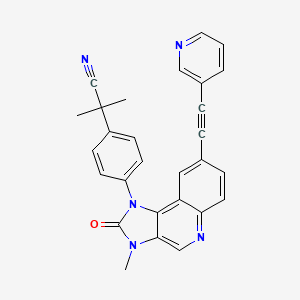
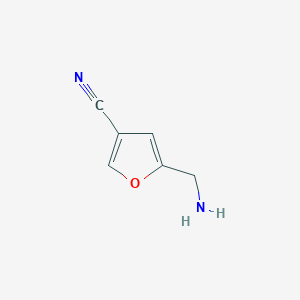
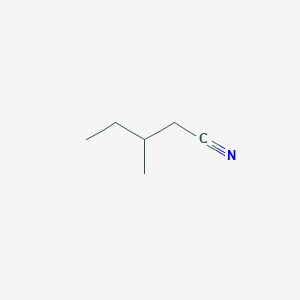
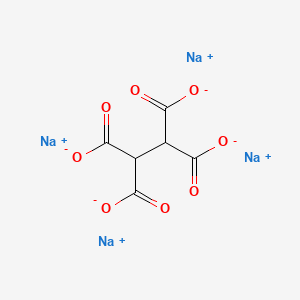
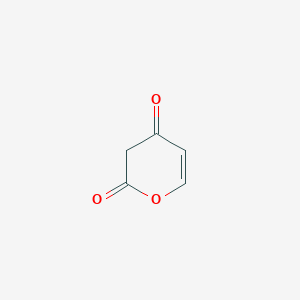
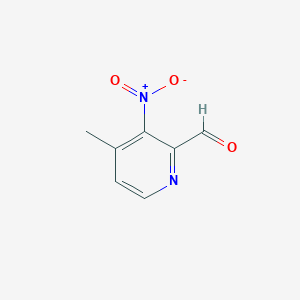
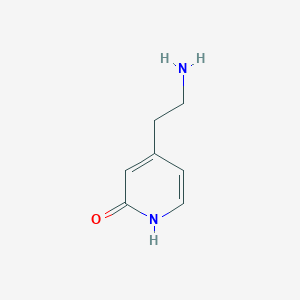

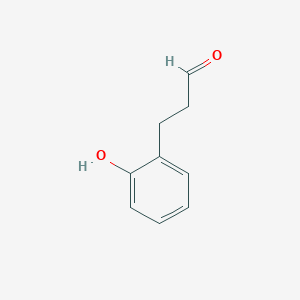
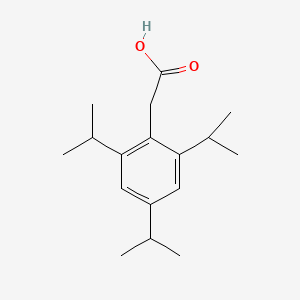
![3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1609959.png)
